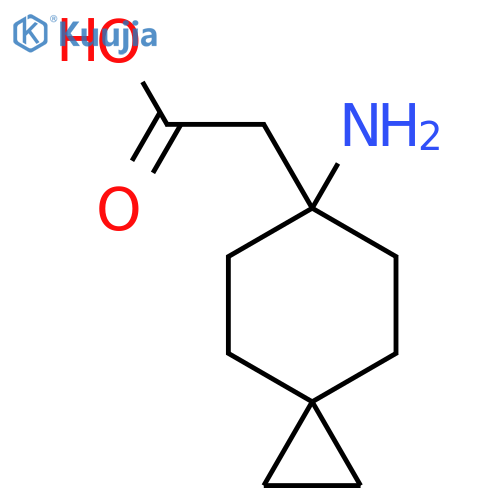Cas no 2002697-04-1 (2-{6-aminospiro2.5octan-6-yl}acetic acid)

2002697-04-1 structure
商品名:2-{6-aminospiro2.5octan-6-yl}acetic acid
2-{6-aminospiro2.5octan-6-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{6-aminospiro2.5octan-6-yl}acetic acid
- EN300-1285829
- 2002697-04-1
- 2-{6-aminospiro[2.5]octan-6-yl}acetic acid
-
- インチ: 1S/C10H17NO2/c11-10(7-8(12)13)5-3-9(1-2-9)4-6-10/h1-7,11H2,(H,12,13)
- InChIKey: YTTDPKNUJUIAHJ-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(CCC2(CC1)CC2)N)=O
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 63.3Ų
2-{6-aminospiro2.5octan-6-yl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285829-2500mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-50mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-500mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-250mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-1.0g |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285829-1000mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-100mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-5000mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1285829-10000mg |
2-{6-aminospiro[2.5]octan-6-yl}acetic acid |
2002697-04-1 | 10000mg |
$3929.0 | 2023-10-01 |
2-{6-aminospiro2.5octan-6-yl}acetic acid 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
2002697-04-1 (2-{6-aminospiro2.5octan-6-yl}acetic acid) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
